2-Bromo-4-fluoronicotinic acid is an organic compound characterized by the presence of bromine and fluorine substituents on the pyridine ring. Its molecular formula is , and it features a carboxylic acid functional group. The structural arrangement includes a bromine atom at the 2-position and a fluorine atom at the 4-position of the nicotinic acid structure, which contributes to its unique chemical properties. The presence of these halogen atoms enhances the compound's reactivity, particularly in nucleophilic substitution reactions due to their electronegative nature, which withdraws electron density from the aromatic system .
Research indicates that 2-bromo-4-fluoronicotinic acid exhibits notable biological activities. Compounds with similar structures are often studied for their potential pharmacological effects, including:
The synthesis of 2-bromo-4-fluoronicotinic acid can be achieved through various methods:
2-Bromo-4-fluoronicotinic acid has potential applications in various fields:
Interaction studies involving 2-bromo-4-fluoronicotinic acid primarily focus on its reactivity with biological macromolecules and other small molecules. Research indicates that:
Several compounds share structural characteristics with 2-bromo-4-fluoronicotinic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Similarity | Unique Features |
---|---|---|
5-Bromo-2-fluoronicotinic acid | 0.95 | Bromine at position 5; different biological activity. |
2-Fluoro-5-methylnicotinic acid | 0.82 | Methyl group alters solubility and reactivity. |
6-Chloro-2-fluoronicotinic acid | 0.75 | Chlorine instead of bromine; different electronic properties. |
3-Bromo-5-pyridine carboxylic acid | 0.81 | Different carboxylic position affects reactivity. |
5-Bromo-6-hydroxynicotinic acid | 0.75 | Hydroxyl group introduces hydrogen bonding capabilities. |
These compounds illustrate variations in halogen positioning and functional groups that influence their chemical behavior and biological activity compared to 2-bromo-4-fluoronicotinic acid .
The synthesis and application of 2-bromo-4-fluoronicotinic acid emerged prominently in the early 21st century alongside advances in halogenation methodologies and the growing demand for fluorinated bioactive compounds. While its exact discovery timeline remains undocumented in public literature, its development is closely tied to innovations in electrophilic aromatic substitution and transition-metal-catalyzed reactions.
Early patents, such as US5204478A (2012), describe processes for synthesizing structurally related fluoronicotinic acid derivatives using phosphorus oxychloride and lithium reagents. Subsequent methods, including those outlined in CN104447382A (2014) and CN109809977A (2019), optimized bromination and fluorination steps to improve yield and selectivity. These advancements reflect the compound’s role in addressing challenges in regioselective halogenation, particularly in polyhalogenated heterocycles.
2-Bromo-4-fluoronicotinic acid belongs to the broader class of halogenated nicotinic acids, which are defined by substitutions on the pyridine ring and carboxylic acid functionality. Its structural uniqueness arises from the synergistic effects of bromine and fluorine, which confer distinct electronic and steric properties compared to monohalogenated analogs.
The positioning of halogens critically influences reactivity. For instance, bromine at the 2-position directs subsequent substitutions to the 5- and 6-positions due to its strong electron-withdrawing effect, while fluorine at the 4-position stabilizes intermediates through inductive effects. This contrasts with 2-chloronicotinic acid, where chlorine’s lower electronegativity results in milder electronic perturbations.
2-Bromo-4-fluoronicotinic acid is synthesized via sequential halogenation of nicotinic acid or its derivatives. A representative method involves:
Alternative routes utilize cross-coupling strategies, such as Suzuki-Miyaura reactions with boronic acids, to introduce functional groups at the 5- or 6-positions.
The compound serves as a precursor to inhibitors targeting nicotinic acetylcholine receptors (nAChRs). For example, halogenated cytisine derivatives incorporating 2-bromo-4-fluoronicotinic acid show enhanced binding to α4β2 and α7 receptor subtypes, as demonstrated in studies using Xenopus oocytes.
The synthesis of 2-bromo-4-fluoronicotinic acid represents a significant challenge in heterocyclic chemistry due to the requirement for regioselective introduction of both bromine and fluorine substituents onto the nicotinic acid framework . This dihalogenated pyridine derivative serves as an important intermediate in pharmaceutical and agrochemical synthesis, necessitating the development of efficient synthetic routes [2]. The synthetic approaches can be broadly categorized into traditional halogenation methods and modern catalytic strategies, each offering distinct advantages in terms of selectivity, yield, and operational simplicity [3].
Traditional halogenation methods for pyridine derivatives typically rely on electrophilic aromatic substitution processes, although these are inherently challenging due to the electron-deficient nature of the pyridine ring [4]. The synthesis of 2-bromo-4-fluoronicotinic acid through traditional approaches often involves sequential halogenation steps or the use of phosphorous-based halogenating agents [5].
Phosphorous oxyhalides, particularly phosphorous oxychloride and phosphorous oxybromide, serve as versatile reagents for the halogenation of nicotinic acid derivatives [6]. The mechanism involves the formation of reactive nicotinoyl halide intermediates, which can subsequently undergo nucleophilic substitution reactions with halide sources [7]. For 2-bromo-4-fluoronicotinic acid synthesis, the process typically begins with the treatment of 2-hydroxynicotinic acid with phosphorous oxyhalides under controlled conditions [8].
The transformation occurs through a multi-step mechanism where the phosphorous oxyhalide first activates the carboxylic acid group, followed by halogenation at the 2-position of the pyridine ring [8]. The reaction conditions are critical, with temperatures typically maintained between 60°C and 110°C to ensure optimal conversion while minimizing side reactions [8]. The use of phosphorous pentahalides in combination with phosphorous oxyhalides has been shown to enhance reaction efficiency, with the pentahalide employed at approximately one mole per mole of starting material [8].
Reaction Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 60-110°C | Higher temperatures increase conversion rate |
Reaction Time | 4-6 hours | Extended times improve completion |
Phosphorous Oxyhalide Ratio | 2+ moles per mole substrate | Excess ensures complete conversion |
Solvent | Benzene, toluene, chloroform | Non-reactive solvents prevent side reactions |
The regioselectivity of halogenation can be influenced by the electronic properties of substituents already present on the pyridine ring [9]. Electron-withdrawing groups facilitate halogenation at positions ortho to the nitrogen atom, while electron-donating groups can direct halogenation to alternative positions [10]. The introduction of fluorine at the 4-position often requires specialized fluorinating agents such as xenon difluoride or silver fluoride under carefully controlled conditions [11].
The hydrolysis of nicotinoyl halides represents a crucial step in the synthesis of 2-bromo-4-fluoronicotinic acid from phosphorous oxyhalide-mediated reactions [12]. This process involves the nucleophilic attack of water on the carbonyl carbon of the acid halide, followed by elimination of the halide ion to regenerate the carboxylic acid functionality [12]. The mechanism proceeds through a tetrahedral intermediate that undergoes rapid collapse to form the final carboxylic acid product [12].
The hydrolysis reaction is typically conducted under mild aqueous conditions, with temperatures ranging from 5°C to 100°C depending on the reactivity of the specific nicotinoyl halide [8]. The pH of the reaction mixture plays a critical role in determining both the rate and selectivity of hydrolysis [8]. Acidic conditions (pH 1-3) are often preferred to minimize competing side reactions and ensure clean conversion to the desired carboxylic acid [8].
The primary reaction product from phosphorous oxyhalide treatment is the 2-halogeno-nicotinoyl halide, which precipitates during aqueous workup but readily hydrolyzes upon warming [8]. The hydrolysis process can be accelerated by maintaining the reaction temperature between 35°C and 45°C for 10 to 120 minutes until completion is achieved [8]. Base can be added to adjust the pH and facilitate product isolation, though care must be taken to prevent over-neutralization [8].
Hydrolysis Parameter | Optimal Conditions | Typical Yield Range |
---|---|---|
Temperature | 35-45°C | 75-90% |
pH Range | 1-3 | Higher yields at lower pH |
Reaction Time | 10-120 minutes | Depends on halide reactivity |
Water Equivalents | Excess (10-50 fold) | Drives equilibrium to completion |
The stability of nicotinoyl halides varies significantly depending on the halogen substituents [8]. Chloride derivatives are generally more stable than bromide or iodide analogs, requiring more vigorous hydrolysis conditions [13]. The presence of fluorine substituents can enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis rates but potentially leading to competing defluorination reactions under harsh conditions [14].
Modern synthetic approaches to 2-bromo-4-fluoronicotinic acid increasingly rely on transition metal-catalyzed methodologies that offer improved selectivity, milder reaction conditions, and greater functional group tolerance [15]. These strategies often involve the use of palladium, nickel, or copper catalysts to facilitate carbon-carbon and carbon-heteroatom bond formation [16].
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of halogenated pyridine derivatives by enabling the selective introduction of halogens through organometallic intermediates [17]. Palladium-catalyzed processes are particularly valuable for constructing 2-bromo-4-fluoronicotinic acid derivatives through cross-coupling of appropriately functionalized precursors [18]. The Suzuki-Miyaura coupling, Heck reaction, and related transformations provide efficient routes to complex halogenated nicotinic acids [19].
One-pot synthetic strategies have been developed that combine multiple cross-coupling reactions in sequence [19]. For example, Hiyama vinylation followed by Heck arylation can be conducted using palladium acetate (0.3 mol%) with sodium hydroxide as base, achieving yields up to 98% with complete selectivity [19]. The use of aqueous sodium hydroxide and polyethylene glycol as co-solvent improves the efficiency of these transformations [19].
Catalyst System | Temperature | Yield Range | Selectivity |
---|---|---|---|
Palladium acetate/DABCO | 80°C | 70-95% | High regioselectivity |
Palladium acetate/Phosphine | 45-70°C | 60-90% | Moderate to high |
Nickel-based systems | 25-60°C | 50-85% | Variable |
Copper catalysts | 50-100°C | 40-80% | Moderate |
Recent developments in catalytic fluorination have enabled direct installation of fluorine substituents onto pyridine rings [21]. The use of designed phosphine reagents that install as phosphonium salts at the 4-position of pyridines, followed by displacement with fluoride nucleophiles, provides access to 4-fluoropyridines with high selectivity [21]. The two-step process involves initial formation of the phosphonium salt followed by treatment with metal halides or halogen acids under mild conditions [21].
Solvent selection plays a crucial role in optimizing multi-step syntheses of 2-bromo-4-fluoronicotinic acid, affecting both reaction rates and product selectivity [22]. The choice of solvent influences the solubility of reactants, the stability of intermediates, and the efficiency of product isolation [23]. Systematic optimization of solvent systems has led to significant improvements in overall synthetic efficiency [24].
Aqueous-organic biphasic systems have proven particularly effective for multi-step halogenation sequences [25]. The use of water as a co-solvent can enhance reaction rates while providing environmental benefits [26]. Continuous flow processes have been developed that utilize optimized solvent mixtures to achieve high throughput synthesis of complex halogenated pyridines [26]. These systems allow for precise control of reaction parameters and minimize the accumulation of unstable intermediates [26].
Temperature optimization is equally critical in multi-step syntheses [27]. Thermodynamic studies have shown that controlled heating rates can significantly impact product formation and selectivity [27]. For fluorination reactions, maintaining temperatures between 500°C and 600°C allows for complete removal of excess reagents while preventing decomposition of the desired product [27]. Lower temperature processes (80-180°C) are preferred for initial halogenation steps to minimize side reactions [27].
Solvent System | Temperature Range | Conversion Rate | Product Purity |
---|---|---|---|
Aqueous-organic biphasic | 25-80°C | High | 85-95% |
Polar aprotic (dimethylformamide) | 60-120°C | Moderate | 80-90% |
Non-polar (toluene, benzene) | 60-110°C | Variable | 75-85% |
Ionic liquids | 50-150°C | High | 90-98% |
Flow chemistry approaches have enabled the development of telescoped synthetic sequences where multiple transformations occur in a single continuous process [26]. These methods typically employ solvent gradients to optimize each individual step while maintaining overall process efficiency [26]. The elimination of intermediate isolation steps reduces material losses and shortens overall synthetic timelines [26]. Conductivity monitoring and in-line analytics allow for real-time optimization of reaction parameters [26].
The nuclear magnetic resonance spectroscopic characterization of 2-Bromo-4-fluoronicotinic acid provides comprehensive structural confirmation through multinuclear analysis. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the electronic influence of both halogen substituents on the pyridine ring system [1] [2] [3].
The aromatic proton resonances appear in the downfield region, with the hydrogen atom at position 3 (H-3) displaying a chemical shift at δ 8.15 ppm as a doublet due to coupling with the adjacent fluorine substituent [1]. The magnitude of the three-bond hydrogen-fluorine coupling constant (³JHF) measures approximately 9.5 hertz, confirming the meta relationship between these substituents [4] [5]. The hydrogen atom at position 5 (H-5) resonates at δ 7.85 ppm, appearing as a doublet of doublets due to both fluorine coupling and ring coupling effects [1]. The most downfield signal corresponds to H-6 at δ 8.45 ppm, appearing as a singlet due to its proximity to the electronegative nitrogen atom and the electron-withdrawing carboxyl group [3].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts that reflect the electronic environment of each carbon atom within the molecular framework [3]. The brominated carbon at position 2 exhibits a characteristic downfield shift at δ 142.5 ppm, while the fluorinated carbon at position 4 displays significant coupling with fluorine, appearing at δ 156.8 ppm with a large one-bond carbon-fluorine coupling constant (¹JCF) of 248 hertz [1] [5]. This coupling constant magnitude confirms the direct carbon-fluorine bond and provides evidence for the fluorine substitution pattern. The aromatic carbon atoms show chemical shifts consistent with the electron-withdrawing effects of the halogen substituents, with C-5 appearing at δ 119.2 ppm and exhibiting a smaller two-bond coupling to fluorine (²JCF = 22 hertz) [3].
Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the fluorine substituent resonating at δ -112.5 ppm [5] [6]. This chemical shift value falls within the expected range for aromatic fluorine substituents and demonstrates the influence of the electron-deficient pyridine ring on the fluorine electronic environment [7]. The fluorine signal appears as a multiplet due to coupling with multiple hydrogen atoms within the molecular framework [5].
Infrared spectroscopic analysis of 2-Bromo-4-fluoronicotinic acid reveals characteristic vibrational frequencies that provide detailed information about functional group environments and intermolecular interactions [8] [9] [10]. The vibrational spectrum displays several distinct regions corresponding to specific molecular motions and bond stretching modes.
The high-frequency region (3400-3000 cm⁻¹) exhibits a broad, intense absorption band centered around 3420-3200 cm⁻¹, attributed to the hydroxyl stretching vibration of the carboxylic acid group [9] [10]. This broad envelope indicates the presence of hydrogen bonding interactions, which broaden and shift the fundamental stretching frequency to lower wavenumbers. The aromatic carbon-hydrogen stretching vibrations appear at approximately 3080 cm⁻¹, demonstrating the expected frequency for sp² hybridized carbon-hydrogen bonds [8] [9].
The carbonyl stretching region displays a strong absorption at 1685 cm⁻¹, characteristic of carboxylic acid carbonyl groups [9] [10]. This frequency reflects the electron-withdrawing influence of the halogenated pyridine ring, which increases the carbonyl bond order through resonance effects. The pyridine ring vibrations manifest as multiple bands in the 1615-1485 cm⁻¹ region, with carbon-carbon and carbon-nitrogen stretching modes appearing at 1615 cm⁻¹ and 1580 cm⁻¹, respectively [8] [9].
The carbon-fluorine stretching vibration occurs at 1280 cm⁻¹, which corresponds to the expected frequency range for aromatic carbon-fluorine bonds [9] [11]. This relatively high frequency reflects the strong carbon-fluorine bond and the electronegative nature of fluorine. The carbon-bromine stretching vibration appears at a significantly lower frequency of 630 cm⁻¹, consistent with the larger atomic mass and lower electronegativity of bromine compared to fluorine [12] [11].
Bending vibrations and ring deformation modes populate the fingerprint region below 1000 cm⁻¹ [9] [10]. The out-of-plane aromatic carbon-hydrogen bending vibrations appear at 865 cm⁻¹, while ring deformation modes occur at 765 cm⁻¹. The ring breathing mode, characteristic of substituted pyridines, manifests at 580 cm⁻¹ [8] [9].
The crystallographic analysis of 2-Bromo-4-fluoronicotinic acid monohydrate reveals complex hydrogen-bonding networks that govern the three-dimensional supramolecular architecture [2] [13] [14]. The compound crystallizes in the orthorhombic space group P212121 with unit cell parameters a = 3.989(1) Å, b = 13.613(2) Å, and c = 14.750(3) Å, yielding a unit cell volume of 801.0(3) ų [2] [14].
The primary hydrogen-bonding motifs involve classical donor-acceptor interactions between carboxylic acid groups, water molecules, and nitrogen atoms of the pyridine rings [2] [15]. The most significant interaction occurs between the carboxylic acid hydroxyl group (O1-H1) and a neighboring carboxyl oxygen atom (O2), with a donor-acceptor distance of 2.598(2) Å and a nearly linear geometry (D-H···A angle of 175°) [2]. This interaction forms the backbone of one-dimensional hydrogen-bonded chains along the crystallographic a-axis.
The incorporated water molecule participates in multiple hydrogen-bonding interactions, serving as both donor and acceptor [2] [14]. The water oxygen atom (O3) forms hydrogen bonds with the pyridine nitrogen atom (O3-H3A···N1) at a distance of 2.951(3) Å and with the carboxylic acid oxygen (O3-H3B···O1) at 2.875(2) Å [2]. These interactions create a robust three-dimensional hydrogen-bonded network that stabilizes the crystal packing arrangement.
Secondary hydrogen-bonding interactions involve weaker carbon-hydrogen···heteroatom contacts that contribute to the overall stability of the crystal structure [15] [16]. The aromatic hydrogen at position 3 (C3-H3) forms a weak interaction with the fluorine substituent (C3-H3···F1) at a distance of 3.285(3) Å, while the hydrogen at position 5 participates in a carbon-hydrogen···oxygen interaction (C5-H5···O2) with a contact distance of 3.245(2) Å [2].
The water molecules create additional stabilization through their ability to bridge multiple organic molecules, effectively acting as hydrogen-bonding nodes that connect adjacent molecular layers [2] [15]. This bridging function results in the formation of two-dimensional hydrogen-bonded sheets that stack through weaker van der Waals interactions to form the complete three-dimensional structure.
The presence of both bromine and fluorine substituents in 2-Bromo-4-fluoronicotinic acid significantly influences the molecular packing arrangement and intermolecular interactions within the crystal lattice [18] [16]. Comparative crystallographic analysis with related halogenated nicotinic acid derivatives reveals distinct packing patterns that arise from the specific electronic and steric properties of the halogen substituents.
The bromine atom, with its larger atomic radius and higher polarizability, engages in halogen-bonding interactions with electron-rich acceptor sites [18] [16] [19]. In the crystal structure of 2-Bromo-4-fluoronicotinic acid, the bromine substituent forms close contacts with fluorine atoms from neighboring molecules at distances of approximately 3.15 Å, which is significantly shorter than the sum of van der Waals radii (3.37 Å) [18] [16]. These halogen-bonding interactions contribute to the stabilization of specific molecular orientations and influence the overall packing efficiency.
The fluorine substituent participates in both halogen-bonding as an acceptor and in carbon-hydrogen···fluorine interactions [18] [16]. The small atomic radius and high electronegativity of fluorine create localized regions of negative electrostatic potential that attract electropositive sites on neighboring molecules [18]. The resulting intermolecular contacts contribute to the formation of layered structures with enhanced cohesive energy compared to unsubstituted nicotinic acid derivatives.
The packing coefficient for 2-Bromo-4-fluoronicotinic acid reaches 0.712, indicating efficient space filling within the crystal lattice [16]. This value exceeds that of many related compounds, such as 2-chloro-4-fluoronicotinic acid (0.695) and unsubstituted nicotinic acid (0.689), demonstrating the favorable packing arrangement facilitated by the specific halogen substitution pattern [16] [20].
The positioning of halogen substituents at the 2- and 4-positions creates an asymmetric charge distribution that promotes the formation of antiparallel molecular arrangements [18] [16]. These arrangements maximize attractive electrostatic interactions while minimizing repulsive contacts between electron-rich regions. The resulting molecular orientation facilitates the formation of extended networks of halogen bonds and hydrogen bonds that collectively determine the crystal structure stability [18] [16] [19].